molecular formula C8H6ClF3O2 B1586752 3-Chloro-4-(trifluoromethoxy)benzyl alcohol CAS No. 56456-48-5

3-Chloro-4-(trifluoromethoxy)benzyl alcohol

Cat. No. B1586752
CAS RN: 56456-48-5
M. Wt: 226.58 g/mol
InChI Key: KPYSDIQXFHKDPU-UHFFFAOYSA-N
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Description

“3-Chloro-4-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the CAS Number: 56456-48-5 . It has a molecular weight of 226.58 . The IUPAC name for this compound is [3-chloro-4-(trifluoromethoxy)phenyl]methanol .


Molecular Structure Analysis

The InChI code for “3-Chloro-4-(trifluoromethoxy)benzyl alcohol” is 1S/C8H6ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Chloro-4-(trifluoromethoxy)benzyl alcohol” is a solid-powder at ambient temperature .

Scientific Research Applications

Mix-and-Heat Benzylation of Alcohols

A bench-stable pyridinium salt, 2-Benzyloxy-1-methylpyridinium triflate, has been utilized for the benzylation of a wide range of alcohols, showcasing its efficacy in converting alcohols into benzyl ethers through a mix-and-heat methodology. This process occurs in good to excellent yields, highlighting its potential for efficient synthetic applications in organic chemistry (Poon & Dudley, 2006).

Deoxytrifluoromethylation of Alcohols

Recent advancements have introduced a copper metallaphotoredox-mediated direct deoxytrifluoromethylation, enabling the conversion of alcohol substrates into C(sp3)-CF3 bonded products. This method leverages benzoxazolium salts for in situ activation of alcohols, marking a significant contribution to medicinal chemistry by facilitating the introduction of trifluoromethyl groups into drug-like molecules (Intermaggio et al., 2022).

Acid-Catalyzed O-Benzylating Reagent

A novel acid-catalyzed O-benzylating reagent, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), demonstrates high efficiency and atom economy. It offers a straightforward method to produce benzyl ethers from various functionalized alcohols, contributing to the streamlined synthesis of complex organic compounds (Yamada, Fujita, & Kunishima, 2012).

Electrophilic Aromatic Chlorination Catalyzed by Polyfluorinated Alcohols

Polyfluorinated alcohols, such as 2,2,2-trifluoroethanol, have been shown to catalyze the electrophilic chlorination and haloperoxidation of arenes without metal catalysts. This dual-function catalysis offers a new perspective on template catalysis, potentially impacting the synthesis of halogenated organic compounds (Ben-Daniel et al., 2003).

Secondary Benzylation Catalyzed by Metal Triflates

The use of metal triflates, such as lanthanoid, scandium, and hafnium triflate, in secondary benzylation of carbon, nitrogen, and oxygen nucleophiles, underscores the versatility of these catalysts in organic synthesis. This methodology allows for the selective benzylation of secondary alcohols, demonstrating significant potential in the synthesis of complex organic molecules (Noji et al., 2003).

Safety And Hazards

The compound has been classified with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

While specific future directions for “3-Chloro-4-(trifluoromethoxy)benzyl alcohol” are not available, it’s worth noting that compounds with similar structures are continually being explored for their potential uses in various fields, including pharmaceuticals and chemical synthesis .

properties

IUPAC Name

[3-chloro-4-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSDIQXFHKDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378747
Record name 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethoxy)benzyl alcohol

CAS RN

56456-48-5
Record name 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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